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Compound of Interest

Compound Name: Lu AA47070

Cat. No.: B608669 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lu AA47070, focusing on its

molecular target, pharmacological properties, and the experimental basis for these findings. Lu
AA47070 is a prodrug that is rapidly converted in the body to its active form, Lu AA41063.

Therefore, this document will primarily discuss the properties of Lu AA41063.

Core Target Receptor: Adenosine A₂A Receptor
The primary molecular target of the active metabolite of Lu AA47070, Lu AA41063, is the

adenosine A₂A receptor. It acts as a potent and selective antagonist at this receptor.[1][2] The

adenosine A₂A receptor is a G-protein coupled receptor (GPCR) that plays a significant role in

various physiological processes, particularly in the brain, where it modulates dopaminergic

neurotransmission.

Quantitative Data: Binding Affinity and Selectivity
The selectivity of Lu AA41063 for the human adenosine A₂A receptor (hA₂A) over other human

adenosine receptor subtypes is a key feature of its pharmacological profile. The following table

summarizes the binding affinities (Ki) of Lu AA41063 for these receptors.
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Receptor Subtype Binding Affinity (Ki) [nM] Fold Selectivity vs. hA₂A

hA₂A 5.9 -

hA₁ 410 69.5

hA₂B 260 44.1

hA₃ >10,000 >1695

Data sourced from a presentation on the discovery of Lu AA47070.

Furthermore, in a competitive antagonist assay, Lu AA41063 demonstrated a functional

antagonist potency (Kb) of 1.3 nM at the hA₂A receptor.

Signaling Pathway
The adenosine A₂A receptor is primarily coupled to the Gs alpha subunit of the G-protein

complex. Activation of the A₂A receptor by its endogenous ligand, adenosine, leads to the

stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP

(cAMP). This second messenger then activates Protein Kinase A (PKA), leading to the

phosphorylation of various downstream targets. By acting as an antagonist, Lu AA41063 blocks

this signaling cascade.
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Experimental Protocols and Findings
Lu AA47070 has been evaluated in several preclinical models to assess its efficacy in

reversing motor and motivational deficits induced by dopamine D2 receptor antagonists, which

are often used to model symptoms of Parkinson's disease.

Reversal of Pimozide-Induced Catalepsy
Objective: To determine if Lu AA47070 can reverse the cataleptic state induced by the

dopamine D2 receptor antagonist, pimozide.

Methodology:

Subjects: Male rats.

Induction of Catalepsy: Administration of pimozide (1.0 mg/kg, i.p.).

Treatment: Administration of Lu AA47070 at various doses (e.g., 3.75, 7.5, 15.0, and 30.0

mg/kg, i.p.).

Assessment: The catalepsy bar test was used. The rat's forepaws were placed on a

horizontal bar, and the latency to remove both paws from the bar was measured. Longer

latencies indicate a greater degree of catalepsy.

Results: Lu AA47070 produced a significant reversal of pimozide-induced catalepsy.[1]
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Workflow for Catalepsy Experiment

Reversal of Pimozide-Induced Hypolocomotion
Objective: To assess the effect of Lu AA47070 on locomotor activity suppressed by pimozide.

Methodology:
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Subjects: Male rats.

Induction of Hypolocomotion: Administration of pimozide (1.0 mg/kg, i.p.).

Treatment: Administration of Lu AA47070 at various doses (e.g., 3.75, 7.5, 15.0, and 30.0

mg/kg, i.p.).

Assessment: Locomotor activity was measured in an open-field arena. Parameters such as

distance traveled and number of movements were recorded using an automated activity

monitoring system.

Results: Lu AA47070 significantly increased locomotor activity in pimozide-treated rats,

indicating a reversal of the hypolocomotion.[1]

Attenuation of Pimozide-Induced Tremulous Jaw
Movements
Objective: To determine if Lu AA47070 can reduce the occurrence of tremulous jaw

movements (TJMs), a rodent model of parkinsonian tremor.

Methodology:

Subjects: Male rats.

Induction of TJMs: Administration of pimozide (1.0 mg/kg, i.p.).

Treatment: Administration of Lu AA47070 at various doses (e.g., 3.75, 7.5, 15.0, and 30.0

mg/kg, i.p.).

Assessment: Rats were observed in a clear chamber, and the number of TJMs (rapid,

vertical jaw movements not directed at a food source) was counted by a trained observer.

Results: Lu AA47070 produced a significant reversal of pimozide-induced tremulous jaw

movements.[1]

Reversal of Haloperidol-Induced Deficits in Effort-
Related Choice Behavior
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Objective: To investigate the effect of Lu AA47070 on motivational deficits induced by the

dopamine D2 receptor antagonist, haloperidol.

Methodology:

Subjects: Male rats trained on an effort-related choice task.

Task: A concurrent lever-pressing/chow-feeding task where rats could choose between

pressing a lever for a preferred food reward or consuming freely available, less-preferred lab

chow.

Induction of Deficit: Administration of a low dose of haloperidol.

Treatment: Administration of Lu AA47070.

Assessment: The number of lever presses and the amount of chow consumed were

measured to assess the animal's willingness to exert effort for a preferred reward.

Results: Lu AA47070 was able to reverse the effects of haloperidol on this task, suggesting it

can mitigate motivational deficits.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b608669?utm_src=pdf-body
https://www.benchchem.com/product/b608669?utm_src=pdf-body
https://www.benchchem.com/product/b608669?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/22037410/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Train Rats on Effort-Related
Choice Task

Administer Haloperidol
to Induce Motivational Deficit

Administer Lu AA47070

Conduct Concurrent Lever-Pressing/
Chow-Feeding Task

Measure Lever Presses
and Chow Consumption

Analyze Data

End

Click to download full resolution via product page

Workflow for Effort-Related Choice Experiment

Conclusion
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Lu AA47070, through its active metabolite Lu AA41063, is a potent and selective antagonist of

the adenosine A₂A receptor. This mechanism of action has been substantiated through in vitro

binding assays demonstrating high affinity and selectivity, and in vivo studies showing efficacy

in reversing motor and motivational deficits in rodent models of Parkinson's disease. The data

strongly support the adenosine A₂A receptor as the primary target through which Lu AA47070
exerts its pharmacological effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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